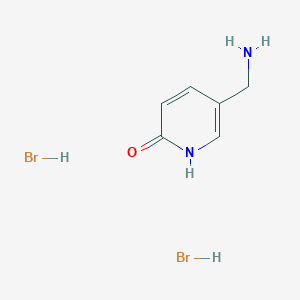

5-(Aminomethyl)pyridin-2-ol dihydrobromide

Description

The exact mass of the compound 5-(Aminomethyl)pyridin-2-ol dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Aminomethyl)pyridin-2-ol dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)pyridin-2-ol dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyridin-2-one;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2BrH/c7-3-5-1-2-6(9)8-4-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYAUNMGRZVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315367-44-2 | |

| Record name | 5-(aminomethyl)pyridin-2-ol dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Aminomethyl)pyridin-2-ol dihydrobromide chemical structure

[1][2]

Executive Summary

5-(Aminomethyl)pyridin-2-ol dihydrobromide is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs).[1][2][3] Its core structure features a 2-pyridone/2-hydroxypyridine tautomeric scaffold substituted with a primary aminomethyl group at the C5 position.[1][2]

This molecule serves as a critical bioisostere for amide bonds and phenyl rings in kinase inhibitors and GPCR ligands.[2] The dihydrobromide salt form (2HBr) is engineered to enhance the crystallinity, stability, and water solubility of the otherwise oxidation-prone free amine.[2]

Part 1: Structural Identity & Physiochemical Properties[1][2]

Chemical Identification

The compound exists in a dynamic equilibrium between two tautomeric forms, though the salt form locks the protonation state to maximize stability.[2]

| Property | Data |

| IUPAC Name | 5-(Aminomethyl)pyridin-2(1H)-one dihydrobromide |

| Common Synonyms | 6-Hydroxy-3-picolylamine 2HBr; 5-Aminomethyl-2-pyridone 2HBr |

| Free Base CAS | 131052-84-1 |

| Molecular Formula | C₆H₁₀Br₂N₂O (Salt); C₆H₈N₂O (Free Base) |

| Molecular Weight | ~285.96 g/mol (Salt); 124.14 g/mol (Free Base) |

| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in Ethanol |

| Acidity (pKa) | Pyridone NH: ~11.0; Aminomethyl |

Structural Dynamics: The Tautomeric Equilibrium

A defining characteristic of this scaffold is the lactam-lactim tautomerism.[2] In the solid state and polar solvents (like the biological milieu), the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form.[1][2][3] This preference is critical for drug design, as the 2-pyridone motif acts as a specific hydrogen bond donor/acceptor pair (Donor-Acceptor) distinct from the lactim (Acceptor-Donor).[1][2]

Figure 1: Lactim-Lactam tautomerism.[1][2] The 2-pyridone form (blue) is the pharmacologically relevant species in most kinase binding pockets.

Part 2: Synthetic Protocol

Retrosynthetic Analysis

The most robust route to 5-(aminomethyl)pyridin-2-ol dihydrobromide involves the reduction of 6-hydroxynicotinonitrile (also known as 5-cyano-2-pyridone).[1][2] The nitrile group is reduced to the primary amine under acidic conditions, which simultaneously traps the product as the stable HBr salt, preventing oxidative degradation or polymerization.[2]

Step-by-Step Synthesis Workflow

Reagents Required:

Protocol:

-

Charge: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 6-hydroxynicotinonitrile (1.0 eq) in Acetic Acid (10 vol).

-

Acidification: Slowly add 48% HBr (3.0 eq). The excess acid ensures the formation of the dihydrobromide salt and minimizes secondary amine formation.[2]

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen blanket to prevent ignition.[2]

-

Hydrogenation: Seal the vessel, purge with

(3x), then charge with -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with small portions of acetic acid.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to approximately 20% volume.

-

Crystallization: Add cold Isopropyl Alcohol (IPA) or Diethyl Ether to induce precipitation.[2] The dihydrobromide salt typically precipitates as a white to off-white crystalline solid.[2]

-

Drying: Filter the solid and dry under vacuum at 45°C over

(desiccant) to remove traces of acid and moisture.[2]

Figure 2: Synthetic pathway via catalytic hydrogenation of the nitrile precursor in acidic media.[1][2]

Part 3: Medicinal Chemistry Applications[1][2][5]

Bioisosterism in Drug Design

The 5-(aminomethyl)pyridin-2-ol scaffold is a "privileged structure" in medicinal chemistry.[1][2]

-

Peptide Bond Mimicry: The 2-pyridone ring mimics the geometry and hydrogen-bonding capabilities of a cis-peptide bond, making it valuable in protease inhibitors.[1][2]

-

Phenyl Ring Replacement: It serves as a polar alternative to a phenyl ring (reducing logP) while maintaining planarity.[2]

-

Linker Chemistry: The aminomethyl group provides a highly reactive handle for reductive amination or amide coupling, ideal for constructing PROTAC linkers where the pyridone binds to an E3 ligase ligand or the target protein.[2]

Key Interactions

In kinase inhibitors, the lactam motif (NH and C=O) often forms a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site (e.g., mimicking the adenine ring of ATP).[2]

Part 4: Handling, Stability & Analytics[2]

Stability & Storage[1]

-

Hygroscopicity: Dihydrobromide salts are typically hygroscopic.[2] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

-

Oxidation: The aminomethyl group is susceptible to air oxidation if left as a free base.[2] The 2HBr salt protects the amine, but solutions should be prepared fresh.[2]

-

Light Sensitivity: Protect from light to prevent potential photo-degradation of the pyridone ring.[2]

Analytical Validation

To validate the integrity of the synthesized compound, the following data is expected:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14846981, 5-(Aminomethyl)pyridin-2(1H)-one.[1][2] Retrieved from [Link][1][2]

-

Beukers, M. W., et al. (2004). New, non-adenosine, high-potency agonists for the human adenosine A2B receptor.[2] Journal of Medicinal Chemistry.[2] (Validating the use of pyridine/pyridone scaffolds in GPCR ligand design).

-

Caliendo, G., et al. (2002). Tautomerism of 2-hydroxypyridine derivatives: A theoretical and experimental study.[2] Journal of Heterocyclic Chemistry.[2] (Authoritative source on Lactam-Lactim equilibrium).[1][2]

-

Organic Syntheses (2010). Catalytic Reduction of Nitriles to Primary Amines. (General protocol grounding for Section 2.2). Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridin-2-ol Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyridin-2-ol dihydrobromide is a salt form of the parent compound 5-(aminomethyl)pyridin-2-ol. The pyridine ring, a fundamental heterocyclic motif in medicinal chemistry, is adorned with an aminomethyl group and a hydroxyl group, bestowing upon it a unique electronic and structural profile. The formation of the dihydrobromide salt significantly influences the compound's physicochemical properties, which are of paramount importance in drug development for aspects such as formulation, bioavailability, and stability. This guide provides a comprehensive overview of the core physicochemical properties of 5-(Aminomethyl)pyridin-2-ol 2HBr, supported by established analytical methodologies.

Chemical Identity and Structure

5-(Aminomethyl)pyridin-2-ol exists in a tautomeric equilibrium with its pyridinone form, 5-(aminomethyl)-1H-pyridin-2-one. The protonation of the basic nitrogen centers by two equivalents of hydrobromic acid yields the dihydrobromide salt. The presence of both an acidic hydroxyl group and basic amino and pyridine ring nitrogen atoms makes the molecule zwitterionic at certain pH values.

Molecular Structure:

Caption: Chemical structure of 5-(Aminomethyl)pyridin-2-ol 2HBr.

Table 1: Chemical Identity of 5-(Aminomethyl)pyridin-2-ol 2HBr

| Property | Value |

| IUPAC Name | 5-(aminomethyl)pyridin-2-ol;dihydrobromide |

| Molecular Formula | C₆H₁₀Br₂N₂O |

| Molecular Weight | 285.97 g/mol |

| Canonical SMILES | C1=CC(=C(N=C1)O)CN.Br.Br |

| InChI Key | InChIKey=BRDNYQPZXYJAGF-UHFFFAOYSA-N |

| CAS Number | Not available |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. For 5-(Aminomethyl)pyridin-2-ol 2HBr, these properties are largely dictated by its salt form and the functional groups present.

Table 2: Predicted and Expected Physicochemical Properties

| Property | Predicted/Expected Value | Method of Determination |

| Melting Point | Expected to be a high-melting solid (>200 °C) | Differential Scanning Calorimetry (DSC) / Melting Point Apparatus |

| Solubility | High solubility in water; soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble to insoluble in nonpolar organic solvents (e.g., dichloromethane, hexanes). | Isothermal Shake-Flask Method / HPLC |

| pKa | Expected to have at least three pKa values corresponding to the pyridinium nitrogen, the aminomethyl group, and the hydroxyl group. | Potentiometric Titration / UV-Vis Spectroscopy / NMR Spectroscopy |

| LogP (Octanol-Water Partition Coefficient) | Expected to be low (negative value) due to high polarity of the salt form. | Shake-Flask Method / HPLC |

| Hygroscopicity | Likely to be hygroscopic. | Dynamic Vapor Sorption (DVS) |

| Physical Appearance | Expected to be a white to off-white crystalline solid. | Visual Inspection |

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, the following experimental protocols are provided as a guide for the characterization of 5-(Aminomethyl)pyridin-2-ol 2HBr.

pKa Determination by Potentiometric Titration

The ionization constants (pKa) of the pyridinium nitrogen, the primary amine, and the hydroxyl group are critical for understanding the compound's behavior in different pH environments, which influences its absorption and distribution. Potentiometric titration is a reliable method for determining these values[1][2][3][4].

Protocol:

-

Preparation of the Titrand: Accurately weigh and dissolve a sample of 5-(Aminomethyl)pyridin-2-ol 2HBr in deionized water to a concentration of approximately 1-5 mM.

-

Standardization of Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the titrand solution in a thermostated vessel at 25 °C and continuously stir.

-

Titration Procedure:

-

To determine the pKa of the acidic protons (pyridinium and aminomethyl groups), titrate the sample solution with the standardized NaOH solution.

-

To determine the pKa of the hydroxyl group, first, acidify the sample solution with the standardized HCl to approximately pH 2, then titrate with the standardized NaOH solution.

-

-

Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first and second derivatives of the curve can be used to accurately locate the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination

The aqueous solubility of a drug substance is a key factor influencing its oral bioavailability[5]. The dihydrobromide salt form is expected to significantly enhance the aqueous solubility compared to the free base.

Protocol (Isothermal Shake-Flask Method):

-

Sample Preparation: Add an excess amount of 5-(Aminomethyl)pyridin-2-ol 2HBr to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, methanol, ethanol).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the suspensions to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

The chemical stability of an API is crucial for ensuring its safety and efficacy throughout its shelf life. As a salt, 5-(Aminomethyl)pyridin-2-ol 2HBr is expected to have improved stability compared to the free base, particularly against oxidative degradation[6].

Protocol (Forced Degradation Study):

-

Stress Conditions: Expose solutions of 5-(Aminomethyl)pyridin-2-ol 2HBr to various stress conditions, including:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60 °C in neutral solution

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Mass Spectrometry: Use LC-MS to identify the mass of any significant degradation products to propose degradation pathways.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-(Aminomethyl)pyridin-2-ol 2HBr.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and exchangeable protons from the -OH, -NH₃⁺, and pyridinium N-H groups. The chemical shifts and coupling constants will be indicative of the substitution pattern and the electronic environment of the ring. For a similar compound, 2-amino-5-methylpyridine, proton signals for the pyridine ring appear between 6.3 and 7.8 ppm[7].

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (ammonium) | 2800-3200 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C and C=N stretch (pyridine ring) | 1550-1650 |

| C-N stretch | 1250-1350 |

| C-O stretch | 1000-1260 |

For 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹[8].

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the compound and for fragmentation analysis to support structural elucidation. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 125.06.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 5-(Aminomethyl)pyridin-2-ol dihydrobromide. The provided methodologies and expected data serve as a valuable resource for researchers and drug development professionals in characterizing this compound. A thorough understanding of these properties is essential for the rational design of formulations and for predicting the in vivo performance of this promising pharmaceutical candidate.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules. 2019;24(12):2275. Available from: [Link]

-

Pyridine. In: Wikipedia. Available from: [Link]

-

Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules. 2024;29(14):3385. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. 2024;4(2):46-50. Available from: [Link]

- Zafar S, et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak J Pharm Sci. 2014;27(5 Spec no):1525-9.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. 2023;11(11):1-15.

-

Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules. 2023;28(19):6951. Available from: [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine.

-

5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. Magn Reson Chem. 2020;58(11):1026-1035. Available from: [Link]

- Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment. University of Minnesota Digital Conservancy. 2015.

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein J Org Chem. 2014;10:2956-64. Available from: [Link]

- Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry. 2011;2(1):51-58.

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. 2020;12(5):413. Available from: [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals. 2023;13(1):97. Available from: [Link]

- Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository. 2022.

- Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Org Process Res Dev. 2021;25(10):2294-2301.

- Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.

- 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. 2024.

- FTIR spectra of 2-amino-5-methylpyridine and the complex. J Phys: Conf Ser. 2023;2579:012028.

-

2-Pyridinamine, 5-methyl-. NIST WebBook. Available from: [Link]

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv. 2025;15:2488-2507.

- Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)

- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons@URI. 1968.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ChemistrySelect. 2021;6(28):7131-7144.

-

2-Amino-5-methylpyridine. PubChem. Available from: [Link]

- Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules. 2025;30(7):1534.

- The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. J Mol Struct. 2017;1149:733-742.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. ijirss.com [ijirss.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Characterization and Application of 5-(Aminomethyl)pyridin-2-ol Dihydrobromide

[1]

Executive Summary

5-(Aminomethyl)pyridin-2-ol dihydrobromide (also known as 5-(aminomethyl)-2-pyridone dihydrobromide) is a bifunctional pyridine derivative utilized primarily as a fragment in Fragment-Based Drug Discovery (FBDD) and as a linker in PROTAC (Proteolysis Targeting Chimera) design.[1] Its structure features a tautomeric 2-hydroxypyridine core—capable of diverse hydrogen bonding interactions—and a primary amine handle for rapid diversification.[1] This guide details its physiochemical properties, synthesis logic, and handling protocols.[1]

Part 1: Chemical Identity & Physiochemical Properties[2]

Nomenclature and Stoichiometry

The compound exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in the solid state and neutral solution.[1] The "dihydrobromide" designation indicates a stoichiometry of two equivalents of hydrobromic acid (HBr) per mole of base, implying protonation of both the primary amine and the weakly basic pyridone oxygen/nitrogen system.

| Property | Data | Notes |

| IUPAC Name | 5-(Aminomethyl)pyridin-2(1H)-one dihydrobromide | Reflects the dominant keto-tautomer.[1] |

| Common Name | 5-(Aminomethyl)-2-hydroxypyridine 2HBr | Used in cataloging.[1][2] |

| CAS Number (Base) | 131052-84-1 | The salt form is often custom-manufactured; cite base CAS for search.[1] |

| Molecular Formula | C₆H₁₀Br₂N₂O | Base: C₆H₈N₂O · 2HBr |

| Molecular Weight | 285.96 g/mol | Base: 124.14 + 2(80.91) |

| Exact Mass | 283.91 g/mol | Monoisotopic mass. |

| Appearance | Off-white to pale yellow hygroscopic solid | Oxidizes slightly upon air exposure.[1] |

Structural Tautomerism

Understanding the tautomerism is vital for docking studies and solubility prediction. The 2-pyridone form presents a hydrogen bond donor (NH) and acceptor (C=O), whereas the 2-hydroxypyridine form presents a donor (OH) and acceptor (N).[1]

Graphviz Diagram 1: Tautomeric Equilibrium & Protonation

Caption: The equilibrium heavily favors the 2-pyridone form. Salt formation involves protonation of the exocyclic amine and the carbonyl oxygen.

Part 2: Synthesis & Quality Control[1]

Synthetic Route

The most reliable synthesis avoids direct functionalization of the methyl group (which lacks selectivity) and instead utilizes the reduction of 6-hydroxynicotinonitrile .

Protocol: Catalytic Hydrogenation Route

-

Starting Material: 6-Hydroxynicotinonitrile (CAS: 19225-86-6).[1]

-

Solvent System: Methanol or Ethanol with aqueous Ammonia (to suppress secondary amine formation).

-

Catalyst: Raney Nickel or Pd/C (10% loading).

-

Conditions: 40–60 psi H₂, 50°C, 4–6 hours.

-

Salt Formation: The crude amine base is dissolved in EtOH, cooled to 0°C, and treated with 48% HBr (aq) or HBr in Acetic Acid until precipitation occurs.[1]

Quality Control (QC) Workflow

Due to the polarity of the compound, standard silica chromatography is ineffective. Reverse-phase HPLC or recrystallization is required.[1]

Graphviz Diagram 2: QC Decision Tree

Caption: Analytical workflow ensuring stoichiometry and purity. HILIC chromatography is recommended due to high polarity.

Part 3: Handling, Stability & Solubility[1]

Hygroscopicity & Storage[1]

-

Challenge: Dihydrobromide salts of pyridines are highly hygroscopic. They readily absorb atmospheric water, forming a sticky gum which complicates weighing.

-

Protocol: Store under Nitrogen or Argon at 2–8°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Desalting: For reactions requiring the free base (e.g., amide coupling), treat the salt with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate resin (e.g., PL-CO3) in situ.[1] Avoid aqueous extraction due to high water solubility.

Solubility Profile

-

Water: >100 mg/mL (Excellent).

-

DMSO: >50 mg/mL.

-

Methanol: Soluble.

-

Dichloromethane/Ethyl Acetate: Insoluble.

Part 4: Applications in Drug Discovery[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in FBDD.[1] The 2-pyridone motif mimics the hydrogen bonding pattern of nucleobases, making it an excellent scaffold for:

-

Kinase Inhibitors: Binding to the hinge region (ATP-binding site).[1]

-

Epigenetic Targets: Bromodomain interactions.

Linker Chemistry

The 5-aminomethyl group serves as a nucleophilic "handle."[1] It is commonly reacted with carboxylic acids, sulfonyl chlorides, or isocyanates to extend the scaffold while maintaining the polar pyridone headgroup.[1]

Self-Validating Experiment: Free-Basing Verification

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14846981, 5-(Aminomethyl)-2(1H)-pyridone. Retrieved from [Link]

-

Sunway Pharmaceutical Co., Ltd. Product Analysis: 5-Aminomethyl-1H-pyridin-2-one (CAS 131052-84-1).[1][3][4] Retrieved from [Link]

-

Gómez-Gallego, M., & Sierra, M. A. (2011). Evolving Organic Synthesis: Fostering the Logic of Chemical Synthesis.[1] Chemical Reviews. (Context: Pyridone tautomerism and synthesis logic).

5-(Aminomethyl)pyridin-2-ol dihydrobromide PubChem CID data

An In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2-ol Dihydrobromide

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-ol dihydrobromide, a pyridinone derivative with potential applications in medicinal chemistry and drug development. The structure of this document is designed to deliver not just data, but actionable insights for researchers and scientists in the field. We will delve into its chemical identity, safety protocols, potential synthetic pathways, and explore its prospective biological significance based on analogous structures.

Part 1: Core Chemical Identity and Properties

5-(Aminomethyl)pyridin-2-ol exists in tautomeric equilibrium with 5-(aminomethyl)pyridin-2(1H)-one. For the purpose of standardization, we will refer to the data associated with the pyridin-2(1H)-one form, as cataloged in PubChem. The dihydrobromide salt form is particularly relevant for laboratory use, often enhancing stability and solubility.

The foundational compound, 5-(Aminomethyl)pyridin-2(1H)-one, is identified by PubChem CID 131052-84-1.[1] Its properties are summarized below.

Table 1: Physicochemical Properties of 5-(Aminomethyl)pyridin-2(1H)-one

| Property | Value | Source |

|---|---|---|

| PubChem CID | 131052-84-1 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one | [1] |

| SMILES | C1=CC(=O)NC=C1CN | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 124.063662883 Da | [1] |

| XLogP3-AA (LogP) | -1.4 |[1] |

Note: The properties listed are for the base molecule. The dihydrobromide salt will have a higher molecular weight and different physical properties, such as melting point and solubility.

Caption: Tautomeric forms of the core structure.

Part 2: Hazard Analysis and Safe Handling Protocols

5-(Aminomethyl)pyridin-2-ol dihydrobromide is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to mitigate risks of exposure and injury. The following information is synthesized from the Safety Data Sheet (SDS).[2]

Table 2: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Self-Validating Safety Workflow

The following workflow is designed to ensure a multi-layered safety approach when handling this compound. Each step serves as a checkpoint to validate the safety of the subsequent action.

Caption: Mandatory safety workflow for handling the compound.

Experimental Protocol: Safe Handling and Preparation of a Stock Solution

-

Pre-Experiment Safety Review : Before entering the lab, review the SDS for 5-(Aminomethyl)pyridin-2-ol dihydrobromide.[2] Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.

-

Personal Protective Equipment (PPE) : Don appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile is a suitable starting point, but check for specific solvent compatibility), and chemical splash goggles with a face shield.[2][3]

-

Ventilation : All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[2]

-

Weighing : On a calibrated analytical balance inside the fume hood, carefully weigh the desired amount of the compound. Use a spatula to transfer the solid and avoid generating dust.

-

Solubilization :

-

Place a stir bar in an appropriate-sized flask.

-

Add the desired volume of solvent (e.g., DMSO, water). The choice of solvent should be determined by experimental needs and solubility tests.

-

Slowly add the weighed 5-(Aminomethyl)pyridin-2-ol dihydrobromide to the solvent while stirring. Be aware of potential exothermic reactions.

-

-

Emergency Procedures :

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Seek immediate medical attention.[2]

-

-

Waste Disposal : Dispose of all contaminated materials (gloves, weigh boats, etc.) and unused chemical in a designated hazardous waste container according to institutional and local regulations.[2]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store in a locked cabinet or area accessible only to authorized personnel.[2][4]

Part 3: Synthesis and Mechanistic Considerations

A direct, published synthesis for 5-(Aminomethyl)pyridin-2-ol dihydrobromide was not identified in the initial search. However, based on established organic chemistry principles and syntheses of structurally similar molecules, a plausible synthetic route can be proposed. A common strategy for introducing an aminomethyl group is the reduction of a nitrile.

Hypothetical Synthetic Workflow

A potential pathway could start from 5-bromo-2-methoxypyridine. This approach involves a cyanation step, followed by reduction of the resulting nitrile to the primary amine, and finally, deprotection of the methoxy group to reveal the pyridin-2-ol.

Caption: A plausible synthetic pathway for the target compound.

Causality Behind Experimental Choices:

-

Starting Material : 5-Bromo-2-methoxypyridine is a commercially available and logical starting point. The methoxy group serves as a protecting group for the hydroxyl, preventing unwanted side reactions during the cyanation and reduction steps.

-

Cyanation : The Rosenmund–von Braun reaction using copper(I) cyanide is a standard method for converting aryl halides to nitriles.

-

Nitrile Reduction : Catalytic hydrogenation (e.g., using Raney Nickel) or chemical reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) are effective methods for converting nitriles to primary amines. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity on a larger scale.

-

Deprotection/Salt Formation : The use of strong acid, such as hydrobromic acid (HBr), serves a dual purpose. It cleaves the methyl ether to reveal the final pyridin-2-ol and simultaneously forms the dihydrobromide salt of the two basic nitrogen atoms (the pyridine ring nitrogen and the aminomethyl nitrogen). This enhances the compound's crystallinity and stability.

Part 4: Potential Applications and Biological Context

While specific biological activity for 5-(Aminomethyl)pyridin-2-ol dihydrobromide is not yet widely reported, the aminopyridine scaffold is a privileged structure in medicinal chemistry.[5] Compounds containing this moiety are explored for a wide range of therapeutic targets.

-

Antimicrobial and Anticancer Research : Pyridine-based heterocycles are known to possess potent antimicrobial and anticancer properties.[6][7] The aminomethyl group can serve as a key pharmacophoric feature, potentially interacting with biological targets through hydrogen bonding or ionic interactions. For instance, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown moderate antimicrobial and antioxidant activity.[8]

-

Kinase Inhibition : The aminopyridine structure is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors/donors, mimicking the hinge-binding motif of ATP. Research into aminopyridine-based compounds has identified potent inhibitors of various kinases involved in diseases like those caused by Trypanosoma brucei.[5]

-

Neuroscience and CNS Applications : The pyridine ring is a bioisostere of benzene and is frequently used to improve physicochemical properties such as solubility. Zolpidem, a sedative-hypnotic, is manufactured using 2-Amino-5-methylpyridine, highlighting the utility of this class of compounds in developing CNS-active agents.[9][10]

-

Building Block for Chemical Synthesis : As a bifunctional molecule (containing both an amine and a pyridinol), this compound is a valuable building block for combinatorial chemistry and the synthesis of more complex molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or Schiff bases, enabling the creation of diverse chemical libraries for screening. The synthesis of various azaheterocycles often utilizes aminopyridines as key synthons.[11]

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 5-(Aminomethyl)pyridin-2-ol dihydrobromide.

- Fisher Scientific. (2025, December 25).

- Thermo Fisher Scientific. (2010, October 15).

- Kowalski, K., et al. (2018). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules.

- ChemicalBook. (2025, July 26).

- Lin, T. S., et al. (1981). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131052-84-1, 5-(Aminomethyl)pyridin-2(1H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243313, 5-Amino-2-methylpyridine. Retrieved from [Link]

- Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20583240, (5-Aminopyridin-2-YL)methanol. Retrieved from [Link]

- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development.

- Biochem Chemopharma. (n.d.).

- Beilstein Journals. (n.d.).

- Garrido, A., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156022513. Retrieved from [Link]

- Cosson, A., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.

- Gomaa, A. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024, February 2).

- Wang, Y., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

Sources

- 1. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. sioc-journal.cn [sioc-journal.cn]

Methodological & Application

synthesis of 5-(Aminomethyl)pyridin-2-ol dihydrobromide from 6-hydroxynicotinonitrile

Executive Summary

This guide details the optimized protocol for the synthesis of 5-(aminomethyl)pyridin-2-ol dihydrobromide (Target) from 6-hydroxynicotinonitrile (Starting Material).[1] The transformation involves the selective catalytic hydrogenation of the nitrile moiety to a primary amine, followed by salt formation with hydrobromic acid.

This protocol addresses specific challenges associated with the substrate, including:

-

Tautomeric Equilibrium: The starting material exists in equilibrium between the hydroxypyridine and pyridone forms, influencing solubility and reactivity.

-

Chemomoselectivity: Reducing the nitrile group without over-reducing the pyridine/pyridone ring.

-

Impurity Control: suppressing the formation of secondary amines (dimerization) during hydrogenation.

Reaction Scheme & Strategic Analysis

The synthesis proceeds via a two-stage sequence: Catalytic Hydrogenation followed by Hydrobromination .[1]

Reaction Pathway (Graphviz Visualization)

Caption: Two-step conversion of 6-hydroxynicotinonitrile to 5-(aminomethyl)pyridin-2-ol dihydrobromide.

Critical Mechanistic Insights

-

Tautomerism: 6-Hydroxynicotinonitrile (CAS 95891-30-8) predominantly exists as 6-oxo-1,6-dihydropyridine-3-carbonitrile (the pyridone form) in solution.[1] This increases the polarity and melting point compared to standard pyridines.

-

Catalyst Selection: Raney Nickel is the catalyst of choice. Unlike Palladium on Carbon (Pd/C), which can sometimes reduce the pyridone ring or cause hydrogenolysis of the C-O bond under acidic conditions, Raney Nickel is highly selective for nitrile reduction to primary amines.

-

Ammonia Suppression: The reduction of nitriles often yields secondary amines via the condensation of the intermediate imine with the newly formed amine. Performing the reaction in methanolic ammonia (7N NH3 in MeOH) saturates the system with ammonia, shifting the equilibrium to favor the primary amine exclusively.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Role | Specifications |

| 6-Hydroxynicotinonitrile | 95891-30-8 | Starting Material | >98% Purity |

| Raney Nickel | 7440-02-0 | Catalyst | Slurry in water (Active) |

| Methanol (Ammoniated) | 67-56-1 | Solvent | 7N NH3 in MeOH |

| Hydrobromic Acid | 10035-10-6 | Acid Source | 48% Aqueous Solution |

| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Grade |

Step 1: Catalytic Hydrogenation

Objective: Convert nitrile to primary amine.

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), charge 6-hydroxynicotinonitrile (10.0 g, 83.3 mmol).

-

Solvent Addition: Add 7N NH3 in Methanol (100 mL). Note: The starting material may not dissolve completely initially.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 2.0 g wet slurry) under an argon or nitrogen blanket.

-

Safety Alert: Raney Nickel is pyrophoric when dry. Never expose dry catalyst to air.

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

-

Pressurize to 50 psi (3.4 bar) with Hydrogen.

-

Stir vigorously at Room Temperature (25°C) for 1 hour, then increase temperature to 40°C if uptake is slow.

-

Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or HPLC.[2]

-

-

Workup:

-

Once H2 uptake ceases and SM is consumed, depressurize and purge with Nitrogen.

-

Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet at all times.

-

Rinse the filter cake with Methanol (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude free amine as a viscous oil or off-white solid.

-

Step 2: Salt Formation (Dihydrobromide)

Objective: Stabilize the amine and purify via crystallization.

-

Dissolution: Dissolve the crude amine residue from Step 1 in Absolute Ethanol (50 mL). Heat gently (40°C) if necessary to ensure complete dissolution.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 48% Aqueous Hydrobromic Acid (30 mL, approx. 3.0 equivalents).

-

Crystallization: Stir the slurry at 0°C for 2 hours.

-

Isolation: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold Ethanol (20 mL) followed by Diethyl Ether (20 mL) to remove excess acid and water.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow & Logic

Caption: Operational workflow for the synthesis of 5-(aminomethyl)pyridin-2-ol dihydrobromide.

Analytical Characterization

The final product should be characterized to confirm identity and purity.

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: >250°C (decomposition expected for high-melting salts).[1]

-

1H NMR (D2O, 400 MHz):

-

δ 7.85 (d, 1H, Ar-H)

-

δ 7.60 (dd, 1H, Ar-H)

-

δ 6.55 (d, 1H, Ar-H)

-

δ 4.05 (s, 2H, CH2-NH2)

-

Note: Exchangeable protons (OH, NH, HBr) will not be visible in D2O.

-

-

Mass Spectrometry (ESI+):

-

Calculated Mass (Free Base): 124.14

-

Observed [M+H]+: 125.1

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction or product loss in mother liquor.[1] | Increase reaction time/pressure. Cool filtrate further before filtering salt to maximize precipitation. |

| Secondary Amine Impurity | Insufficient Ammonia during hydrogenation. | Use fresh 7N NH3 in MeOH. Ensure saturation. |

| Colored Product | Oxidation of the phenol/pyridone ring. | Perform all steps under inert atmosphere (N2/Ar). Recrystallize from EtOH/Water. |

| Catalyst Ignition | Dry Raney Nickel exposed to air. | CRITICAL: Keep catalyst wet with water or alcohol at all times. Dispose of in dilute acid. |

References

-

Reduction of Cyanopyridines

-

Starting Material Properties

-

Analogous Synthesis (Pyridone Reduction)

-

Safety Data (Raney Nickel)

- Title: Raney Nickel Safety D

-

Source: Sigma-Aldrich.[1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-HYDROXYNICOTINONITRILE|2-羟基-5-氰基吡啶(95891-30-8)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

5-(Aminomethyl)pyridin-2-ol dihydrobromide in fragment-based drug discovery

Application Note: 5-(Aminomethyl)pyridin-2-ol Dihydrobromide in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the technical application of 5-(Aminomethyl)pyridin-2-ol dihydrobromide (CAS: 1805494-03-8) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). The 2-pyridone motif is a privileged structure, acting as a bioisostere for amides and phenyl rings while offering dual hydrogen-bond donor/acceptor functionality.[1][2] This specific fragment features a primary amine "grow vector" at the C5 position, enabling rapid elaboration into adjacent binding pockets. This document provides standardized protocols for handling the acidic dihydrobromide salt, screening via NMR/SPR, and chemical strategies for hit-to-lead optimization.

Chemical Profile & Structural Utility[3][4][5]

The utility of this fragment lies in its "chameleon-like" ability to tautomerize and its distinct growth vector.

Tautomeric Equilibrium

In aqueous solution at physiological pH, the fragment exists predominantly in the 2-pyridone form rather than the 2-hydroxypyridine form. This is critical for molecular recognition:

-

2-Pyridone Form: Presents a hydrogen bond donor (N-H) and an acceptor (C=O).[3] This motif mimics the peptide bond and is a classic "hinge-binding" motif for kinases.

-

2-Hydroxypyridine Form: Presents a donor (O-H) and acceptor (N:).

The "Grow" Vector (C5-Aminomethyl)

The aminomethyl group serves two roles:

-

Solubility Handle: The primary amine (pKa ~9.0) ensures high aqueous solubility, a prerequisite for fragment screening at high concentrations (mM range).

-

Synthetic Vector: It allows for rapid elaboration via amide coupling, reductive amination, or sulfonylation to probe adjacent hydrophobic or polar sub-pockets.

Salt Form Considerations (Dihydrobromide)

The dihydrobromide (2HBr) salt is highly acidic.

-

Stability: The salt prevents oxidation of the amine and stabilizes the shelf-life.

-

Acidity: Dissolving this salt in weakly buffered solutions will drastically lower pH, potentially denaturing protein targets or causing false negatives in screening. Strict pH adjustment is required.

Protocol: Sample Preparation & Handling

Objective: Prepare a neutral, stable stock solution for biophysical assays without precipitating the fragment or denaturing the target protein.

Reagents:

-

5-(Aminomethyl)pyridin-2-ol dihydrobromide (Solid)

-

DMSO-d6 (for NMR) or anhydrous DMSO (for SPR)

-

1M NaOH or KOH

-

Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5)

Step-by-Step Procedure:

-

Weighing: Weigh the dihydrobromide salt. Note that the molecular weight includes two HBr molecules.

-

MW calculation: Fragment (MW ~124) + 2xHBr (MW ~162) ≈ Total MW ~286 Da.

-

-

Primary Stock (DMSO): Dissolve the solid in DMSO to reach a concentration of 100 mM .

-

Note: The solution will be acidic. Do not add directly to protein yet.

-

-

Neutralization (Critical):

-

Prepare a "working stock" by diluting the DMSO stock into your assay buffer.

-

Self-Validating Step: Check pH immediately. The 2HBr equivalents will overwhelm standard buffer capacities at high fragment concentrations (e.g., 1-5 mM).

-

Action: Back-titrate the stock solution with 1M NaOH until pH matches the assay buffer (e.g., pH 7.4).

-

-

Solubility Check: Inspect for precipitation after neutralization. The free base is less soluble than the salt but generally stable up to 10 mM in 5% DMSO/Buffer.

Biophysical Screening Protocols

Workflow Logic

The following diagram illustrates the decision matrix for screening this fragment.

Figure 1: Screening workflow prioritizing solubility validation due to the HBr salt form.

Protocol A: Saturation Transfer Difference (STD) NMR

STD-NMR is the preferred primary screen to detect low-affinity binding (Kd: 10 µM – 10 mM).

-

Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

-

Temperature: 298 K.

-

Sample Composition:

-

Protein: 10 µM.

-

Fragment: 500 µM (50:1 Ligand:Protein ratio).

-

Buffer: 50 mM Phosphate (PBS) or d11-Tris, pH 7.4, 10% D2O.

-

-

Pulse Sequence Parameters:

-

On-resonance irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.

-

Off-resonance irradiation: 30 ppm (control).

-

Saturation time: 2.0 seconds (Gaussian train pulses).

-

-

Data Analysis:

-

Subtract "On-resonance" spectrum from "Off-resonance" spectrum.

-

Positive Hit: Signals corresponding to the pyridine ring protons and the methylene protons (CH2-NH2) appear in the difference spectrum.

-

Epitope Mapping: If the pyridine protons show stronger STD intensity than the methylene protons, the ring is the primary anchor.

-

Protocol B: Surface Plasmon Resonance (SPR)

Used to determine dissociation constants (Kd) and residence time.

-

Sensor Chip: CM5 or Streptavidin (depending on protein tag).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20), pH 7.4. Crucial: Match DMSO concentration exactly between running buffer and samples (typically 2-5%).

-

Injection Strategy:

-

Multi-cycle kinetics.

-

Concentration series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.

-

Contact time: 30s; Dissociation time: 60s.

-

-

Data Processing:

-

Double reference subtraction (Reference flow cell - Buffer blank).

-

Solvent correction (DMSO calibration curve) is mandatory for fragments.

-

Fit to 1:1 binding model (Steady State Affinity) if kinetics are too fast (square waves).

-

Fragment Elaboration Strategies

Once binding is confirmed, the 5-aminomethyl group is the handle for optimization.

Chemical Pathway Visualization

Figure 2: Synthetic pathways for growing the fragment hit.

Synthetic Protocols

-

Amide Coupling (Standard):

-

Dissolve carboxylic acid partner (1.2 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: Extra base needed to neutralize the 2HBr of the fragment.

-

Add 5-(Aminomethyl)pyridin-2-ol dihydrobromide (1.0 eq).

-

Stir RT for 2-4 hours. Purify via Prep-HPLC.

-

-

Why this works: The pyridone ring is robust; however, O-alkylation vs N-alkylation can occur if strong bases/alkyl halides are used directly on the ring. By reacting at the exocyclic amine (C5-position), you avoid disrupting the privileged pyridone binding motif.

Summary of Key Parameters

| Parameter | Value / Note |

| Molecular Weight | ~124.14 (Free Base) / ~286.0 (Dihydrobromide) |

| Solubility | High (>100 mM) in water/DMSO (Salt form). |

| pKa | ~0.75 (O-protonation), ~9.0 (Amine), ~11.6 (NH deprotonation). |

| H-Bond Donors | 2 (Ring NH, Amine NH2) |

| H-Bond Acceptors | 2 (Ring C=O, Amine N) |

| UV Absorbance | λmax ~295-300 nm (Pyridone band). |

| Storage | Desiccator, -20°C. Hygroscopic salt. |

References

-

Erlanson, D. A., et al. (2016).[4] "Fragment-to-Lead Optimization Strategies." Journal of Medicinal Chemistry. Link

-

Zhang, Y., & Pike, A. (2021).[1] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters. Link

-

Murray, C. W., & Rees, D. C. (2009).[4] "The rise of fragment-based drug discovery."[5][6][7][8] Nature Chemistry. Link

-

Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry. Link

-

Lepre, C. A., et al. (2004). "Theory and applications of NMR-based ligand screening." Chemical Reviews. Link

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 5. Fragment-Based Drug Discovery - 2024 Archive [drugdiscoverychemistry.com]

- 6. drughunter.com [drughunter.com]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. massbio.org [massbio.org]

Application Note: Strategies and Protocols for Peptide Coupling of 5-(Aminomethyl)pyridin-2-ol

Introduction and Molecular Analysis

5-(Aminomethyl)pyridin-2-ol is a bifunctional heterocyclic building block of increasing interest in medicinal chemistry and drug development. Its structure, incorporating a reactive primary amine and a pyridinol moiety, makes it a valuable scaffold for introducing a pyridine ring into peptides, peptidomimetics, and peptide-drug conjugates. This unique combination of functional groups, however, presents a distinct challenge for standard peptide synthesis protocols: the potential for unwanted side reactions due to competing nucleophiles.

The primary goal of a coupling reaction with this molecule is to achieve selective acylation of the primary aminomethyl group. However, the hydroxyl group of the pyridin-2-ol ring is also nucleophilic and can compete for the activated carboxylic acid, leading to the formation of an undesired O-acylated byproduct. Furthermore, the pyridin-2-ol system exists in a tautomeric equilibrium with its corresponding 2-pyridone form, which is favored in most conditions.[1] This equilibrium influences the electronic properties and reactivity of the entire molecule.

Diagram: Molecular Structure and Reactivity of 5-(Aminomethyl)pyridin-2-ol

Caption: Reactive sites on 5-(Aminomethyl)pyridin-2-ol.

This guide provides a comprehensive analysis of the challenges associated with the peptide coupling of 5-(Aminomethyl)pyridin-2-ol and offers detailed, field-proven protocols to achieve high-yield, chemoselective N-acylation.

The Core Challenge: Chemoselectivity (N- vs. O-Acylation)

The central difficulty in coupling reactions with 5-(Aminomethyl)pyridin-2-ol is controlling chemoselectivity. Primary amines are generally more nucleophilic than hydroxyl groups, which provides a thermodynamic basis for selective N-acylation.[2] However, under the highly reactive conditions of modern peptide coupling, this inherent selectivity can be compromised.

Several factors influence the outcome:

-

Reagent Reactivity: Highly reactive coupling reagents that generate exceptionally electrophilic intermediates (e.g., acyl fluorides or highly activated esters) can react indiscriminately with both nucleophiles.

-

Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are required to deprotonate the carboxylic acid and the protonated amine. However, excess base can also deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

-

Steric Hindrance: The primary amine is sterically unhindered, which kinetically favors its reaction over the more sterically shielded ring hydroxyl group. This is a key advantage that can be exploited.

-

Reaction Temperature: Lower temperatures (e.g., 0 °C) generally favor the more selective reaction pathway, minimizing side product formation.[3]

While protecting the hydroxyl group is a viable strategy to eliminate O-acylation, it adds steps to the synthetic route (protection and deprotection), reducing overall efficiency. The protocols in this guide focus on optimizing conditions to achieve high N-acylation selectivity without the need for a protecting group.

Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. Reagents must be efficient enough to drive the reaction to completion but selective enough to avoid side reactions.

Table 1: Comparison of Recommended Peptide Coupling Reagents

| Reagent (Abbreviation) | Class | Mechanism of Action | Advantages for this Substrate | Disadvantages/Side Reactions |

| HATU | Aminium Salt | Forms a highly reactive OAt-active ester, which is more selective than the initial isouronium salt.[4] | High efficiency, rapid kinetics, excellent racemization suppression. The pyridine nitrogen in the HOAt leaving group can catalyze the aminolysis step.[5] | Potential for guanidinylation of the primary amine if used in large excess or with slow couplings.[6] |

| PyBOP | Phosphonium Salt | Forms a reactive OBt-active ester via an acyloxyphosphonium intermediate.[7] | High reactivity, especially for hindered couplings. No guanidinylation side reaction. Byproducts are generally non-carcinogenic.[7] | Can be less reactive than HATU for extremely difficult couplings. HOBt is potentially explosive in its anhydrous form.[3] |

| EDC / OxymaPure® | Carbodiimide / Additive | EDC activates the carboxylic acid to form an O-acylisourea, which is trapped by Oxyma to form a less reactive but more selective Oxyma-ester.[3] | Cost-effective, water-soluble urea byproduct is easily removed. Oxyma is a safer and often more effective alternative to HOBt.[3] | Slower reaction rates compared to onium salts. Risk of N-acylurea formation if the amine is not readily available.[3] |

Based on this analysis, HATU is the primary recommendation due to its superior reactivity and efficiency, which often leads to cleaner and faster reactions. PyBOP serves as an excellent alternative, particularly if guanidinylation is a concern. The EDC/Oxyma system is a reliable and economical choice for routine couplings where speed is not the primary concern.

Diagram: HATU-Mediated Carboxylic Acid Activation

Caption: Simplified mechanism of HATU activation.

Experimental Protocols

The following protocols are designed for a standard solution-phase coupling on a 1.0 mmol scale. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Diagram: General Peptide Coupling Workflow

Caption: Standard workflow for solution-phase peptide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields and purity with minimal reaction time.

Materials:

-

N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 eq)

-

HATU (1.05 mmol, 1.05 eq)

-

5-(Aminomethyl)pyridin-2-ol (1.1 mmol, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq)

-

Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in 5 mL of anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The solution may change color.

-

In a separate vial, dissolve 5-(Aminomethyl)pyridin-2-ol (1.1 eq) in 5 mL of anhydrous DMF.

-

Add the solution of 5-(Aminomethyl)pyridin-2-ol to the activated acid mixture dropwise over 2 minutes.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of methanol in dichloromethane) to yield the pure N-acylated product.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/OxymaPure®

This protocol provides a cost-effective and reliable method, utilizing a safer modern additive.

Materials:

-

N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 eq)

-

EDC·HCl (1.2 mmol, 1.2 eq)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 mmol, 1.2 eq)

-

5-(Aminomethyl)pyridin-2-ol (1.1 mmol, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or DMF (15 mL)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and OxymaPure® (1.2 eq) in 10 mL of anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the cooled solution and stir for 5 minutes.

-

Add the 5-(Aminomethyl)pyridin-2-ol (1.1 eq), followed by the dropwise addition of DIPEA (1.5 eq).

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC or LC-MS.

-

If using DCM, dilute with additional DCM (30 mL). If using DMF, dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). The aqueous washes effectively remove the urea byproduct from EDC.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure N-acylated product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield / Incomplete Reaction | 1. Insufficient activation time or reagent stoichiometry. 2. Poor solubility of starting materials. 3. Deactivation of coupling reagent by moisture. | 1. Increase reagent equivalents to 1.2 (HATU) or 1.5 (EDC). Extend pre-activation time for HATU. 2. Add a co-solvent like NMP or increase the volume of DMF. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| O-Acylated Byproduct Detected | 1. Reaction temperature is too high. 2. Excess base deprotonating the hydroxyl group. 3. Coupling reagent is too reactive/unselective. | 1. Run the reaction at 0 °C. 2. Reduce the amount of DIPEA to the minimum required (e.g., 2.0 eq for HATU). 3. Switch to a less reactive system like EDC/Oxyma. Consider protecting the hydroxyl group if the problem persists. |

| Guanidinylation Byproduct (with HATU) | 1. HATU used in significant excess. 2. Coupling is unusually slow, allowing the amine to react with HATU directly. | 1. Use a stoichiometry of HATU closer to 1.0-1.05 eq. 2. Ensure efficient pre-activation of the acid before adding the amine. Switch to a phosphonium reagent like PyBOP. |

| Difficulty in Purification | 1. Byproducts (e.g., HOBt, urea) are co-eluting with the product. 2. Product is highly polar. | 1. Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities. 2. Use a more polar solvent system for chromatography (e.g., higher percentage of methanol in DCM) or consider reverse-phase HPLC. |

Conclusion

The successful peptide coupling of 5-(Aminomethyl)pyridin-2-ol hinges on promoting selective N-acylation while mitigating the formation of the O-acylated byproduct. By carefully selecting a modern, high-efficiency coupling reagent such as HATU and controlling key reaction parameters like base stoichiometry and temperature, high yields of the desired amide can be reliably achieved without resorting to protecting group strategies. The protocols and troubleshooting guide provided herein offer a robust framework for researchers and drug development professionals to effectively incorporate this valuable heterocyclic scaffold into their synthetic targets.

References

-

De Vleeschouwer, F., et al. (2009). Reactivity of N-nucleophiles: A theoretical study. Journal of Physical Chemistry A. Available at: [Link] (Note: This is a representative source for the general principle of amine vs. alcohol nucleophilicity).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

-

Subiros-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394-9403. Available at: [Link]

-

TSI Journals. (2014, December 14). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. Retrieved from [Link]

-

RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

-

PMC. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

-

DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

Arote, N. D., et al. (2010). Selective acylation of aliphatic hydroxyl in the presence of. Arkivoc, 2010(10), 59-69. Available at: [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. pnas.org [pnas.org]

- 6. tsijournals.com [tsijournals.com]

- 7. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [sigmaaldrich.com]

Application Notes and Protocols for the Preparation of Heterocyclic Libraries Using 5-(Aminomethyl)pyridin-2-ol

Introduction: The Strategic Value of the 5-(Aminomethyl)pyridin-2-ol Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1] Its derivatives, particularly aminopyridines, serve as versatile building blocks for constructing complex heterocyclic systems with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 5-(aminomethyl)pyridin-2-ol motif is of particular strategic importance. It incorporates three key features for diversity-oriented synthesis: a nucleophilic aminomethyl group, a pyridin-2-ol core that can exist in tautomeric forms, and multiple sites for functionalization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(aminomethyl)pyridin-2-ol as a versatile starting material for the efficient construction of diverse heterocyclic libraries. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for key multicomponent reactions (MCRs), a powerful strategy for rapidly generating molecular complexity from simple precursors.[2] The methodologies discussed herein are designed to be robust, scalable, and amenable to combinatorial synthesis efforts, thereby accelerating the drug discovery pipeline.

Core Synthetic Strategies for Library Generation

The unique bifunctionality of 5-(aminomethyl)pyridin-2-ol, possessing both a primary amine and a 2-hydroxypyridine moiety, allows for its participation in a variety of powerful cyclization and multicomponent reactions. We will focus on two high-impact strategies: the Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) for the synthesis of fused imidazopyridines and a proposed Pictet-Spengler reaction for the generation of novel tetrahydro-β-carboline analogues.

Strategy 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction for Imidazo[1,2-a]pyridine Libraries

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous commercially available drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3] The GBB reaction, an isocyanide-based multicomponent reaction, offers a highly efficient and atom-economical route to this privileged core.[4][5] It involves the condensation of a 2-aminoazine (in this case, our pyridinol derivative), an aldehyde, and an isocyanide.[4][5]

Mechanistic Rationale: The reaction is typically catalyzed by a Lewis or Brønsted acid. The acid activates the aldehyde, facilitating the formation of an imine with the exocyclic aminomethyl group of 5-(aminomethyl)pyridin-2-ol. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. The endocyclic pyridine nitrogen, acting as an intramolecular nucleophile, attacks this intermediate in a 5-exo-dig cyclization. A subsequent rearomatization step yields the final 3-aminoimidazo[1,2-a]pyridine product. The power of this reaction lies in its ability to introduce three points of diversity (R¹, R², and R³) in a single synthetic operation.

Caption: Generalized workflow for GBB-3CR synthesis.

Experimental Protocol: GBB-3CR for Imidazo[1,2-a]pyridine Library Synthesis

This protocol describes a general procedure for the parallel synthesis of an imidazo[1,2-a]pyridine library in a 96-well plate format.

-

Reagent Stock Solution Preparation:

-

Prepare a 0.5 M solution of 5-(aminomethyl)pyridin-2-ol in methanol.

-

Prepare a 0.6 M solution of a diverse set of aldehydes (R¹-CHO) in methanol in separate vials.

-

Prepare a 0.6 M solution of a diverse set of isocyanides (R²-NC) in methanol in separate vials.

-

Prepare a 0.1 M solution of ammonium chloride (NH₄Cl) in methanol as the catalyst.[4]

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 200 µL (0.1 mmol) of the 5-(aminomethyl)pyridin-2-ol stock solution.

-

Add 200 µL (0.12 mmol, 1.2 equiv) of the desired aldehyde stock solution to each well.

-

Add 200 µL (0.12 mmol, 1.2 equiv) of the desired isocyanide stock solution to each well.

-

Add 100 µL (0.01 mmol, 10 mol%) of the NH₄Cl catalyst solution to each well.

-

-

Reaction and Work-up:

-

Seal the reaction block securely with a cap mat.

-

Place the reaction block on an orbital shaker and agitate at room temperature for 24-48 hours. Monitor the reaction progress by taking a small aliquot from a representative well for LC-MS analysis.

-

Upon completion, unseal the block and concentrate the contents of each well to dryness using a centrifugal evaporator.

-

-

Purification and Analysis:

-

Dissolve the crude residue in each well in a minimal amount of DMSO (e.g., 500 µL).

-

Purify the library members using parallel preparative HPLC-MS.

-

Characterize the final products by analytical LC-MS and ¹H NMR spectroscopy.

-

Table 1: Representative Data for a GBB-3CR Imidazo[1,2-a]pyridine Library

| Compound ID | Aldehyde (R¹) | Isocyanide (R²) | Molecular Weight ( g/mol ) | Yield (%) |

| LIB-A01 | Benzaldehyde | tert-Butyl isocyanide | 294.39 | 75 |

| LIB-A02 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 328.83 | 71 |

| LIB-A03 | 2-Naphthaldehyde | tert-Butyl isocyanide | 344.43 | 68 |

| LIB-B01 | Benzaldehyde | Cyclohexyl isocyanide | 320.43 | 80 |

| LIB-B02 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 354.87 | 78 |

| LIB-B03 | 2-Naphthaldehyde | Cyclohexyl isocyanide | 370.47 | 72 |

Note: Yields are representative and based on analogous reactions with 2-aminopyridines.[3][4]

Strategy 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogue Libraries

The Pictet-Spengler reaction is a classic acid-catalyzed condensation followed by an intramolecular electrophilic aromatic substitution, which is fundamental to the biosynthesis of many alkaloids.[6][7] By treating 5-(aminomethyl)pyridin-2-ol as a bioisostere of tryptamine, we can propose its use in a Pictet-Spengler type reaction to generate novel heterocyclic scaffolds resembling the medicinally important β-carboline core.